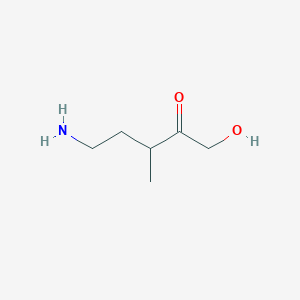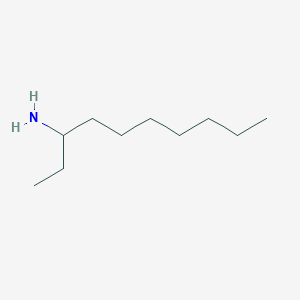
3-Decanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decanamine, also known as decan-3-amine, is an organic compound with the molecular formula C10H23N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. This compound is a colorless liquid with a characteristic amine odor and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Decanamine can be synthesized through several methods. One common method involves the reductive amination of decanal (a ten-carbon aldehyde) with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product .
Another method involves the nucleophilic substitution of decyl halides with ammonia or primary amines. This reaction requires the presence of a base, such as sodium hydroxide, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of nitriles. Decanenitrile is hydrogenated in the presence of a catalyst, such as palladium on carbon, to yield this compound. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Decanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form higher amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Decanenitrile or decanamide.
Reduction: Secondary or tertiary decanamines.
Substitution: Higher alkylamines.
Scientific Research Applications
3-Decanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Decanamine depends on its specific application. In general, as an amine, it can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it useful in the synthesis of complex molecules. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Decanamine: Similar in structure but with the amine group at the terminal carbon.
2-Decanamine: Similar but with the amine group at the second carbon.
Decylamine: A general term for amines with a ten-carbon chain.
Uniqueness
3-Decanamine is unique due to the position of its amine group on the third carbon, which can influence its reactivity and interactions compared to other decanamines. This positional difference can affect its boiling point, solubility, and overall chemical behavior .
Properties
Molecular Formula |
C10H23N |
|---|---|
Molecular Weight |
157.30 g/mol |
IUPAC Name |
decan-3-amine |
InChI |
InChI=1S/C10H23N/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9,11H2,1-2H3 |
InChI Key |
ABMPRVXXRMEXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)
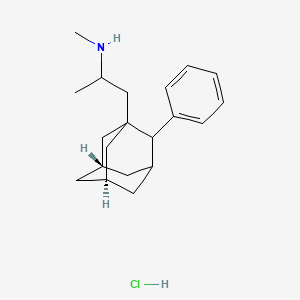
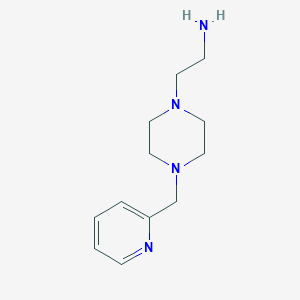
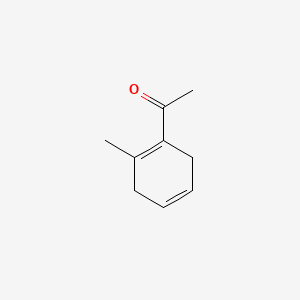
![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
![(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
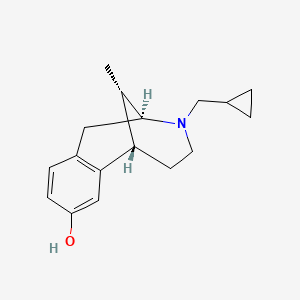
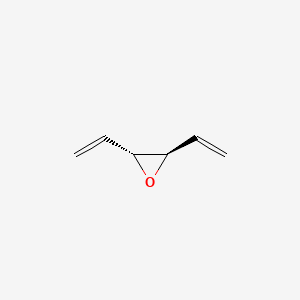

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
